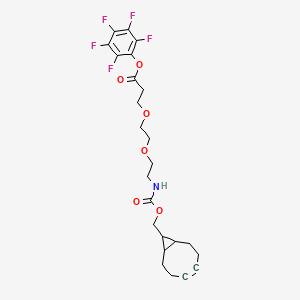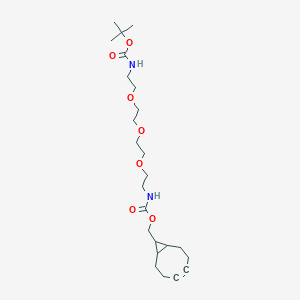
Etelcalcetide
Übersicht
Beschreibung
Etelcalcetide is a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis . It is administered intravenously at the end of each dialysis session .
Synthesis Analysis
Etelcalcetide is synthesized using a solid phase synthesis method . The method involves synthesizing an Etelcalcetide backbone peptide resin, removing the side chain protecting group of Cys in the peptide chain, and then activating the sulfydryl of the Cys side chain on the peptide resin with 2,2’-dithiodipyridine and constructing a disulfide bond with L-Cys .
Molecular Structure Analysis
The molecular formula of Etelcalcetide is C38H73N21O10S2 . Its molecular weight is 1048.3 g/mol .
Chemical Reactions Analysis
Etelcalcetide is a recently approved intravenous calcimimetic that reduces serum parathyroid hormone (PTH), calcium, phosphorus, and fibroblast growth factor-23 concentrations .
Physical And Chemical Properties Analysis
Etelcalcetide has a molecular weight of 1048.25 g/mol . It is an oligopeptide .
Wissenschaftliche Forschungsanwendungen
Treatment of Secondary Hyperparathyroidism (SHPT)
Etelcalcetide is a novel second-generation calcimimetic agent developed for the treatment of secondary hyperparathyroidism (SHPT), a complication of chronic kidney disease (CKD) . SHPT is characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and abnormal metabolism of minerals such as calcium and phosphorus .
Reduction of Circulating Levels of Parathyroid Hormone and Calcium
Etelcalcetide reduces circulating levels of parathyroid hormone and calcium by binding directly to the calcium-sensing receptor . This mechanism of action is crucial in managing the mineral imbalances seen in SHPT .
Use in Hemodialysis Patients
Etelcalcetide has been approved for the treatment of SHPT in adult patients with CKD on hemodialysis therapy . It is administered intravenously three times per week at the end of a hemodialysis session .
Comparison with Cinacalcet
The approval of Etelcalcetide was based on data from three phase III trials, including two pooled placebo-controlled studies and a head-to-head comparative study with cinacalcet . This suggests that Etelcalcetide might be a viable alternative to cinacalcet for patients who require better control of SHPT with reduced side effects or pill burden .
Treatment of Severe SHPT
Etelcalcetide has been shown to be effective in treating severe SHPT in patients on hemodialysis . A multicenter study in a “real world” setting showed that serum PTH declined over time from a median value of 636 pg/mL to 357 pg/mL .
Wirkmechanismus
Target of Action
Etelcalcetide primarily targets the calcium-sensing receptor (CaSR) . The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body . It is predominantly expressed on the parathyroid chief cells .
Mode of Action
Etelcalcetide is a calcimimetic agent that allosterically modulates the CaSR . It binds to the CaSR and enhances the receptor’s activation by extracellular calcium . This activation of the CaSR on parathyroid chief cells results in a decrease in the secretion of parathyroid hormone (PTH) .
Biochemical Pathways
The activation of CaSR by etelcalcetide leads to a reduction in PTH secretion . PTH is a key hormone involved in the regulation of serum calcium levels. By reducing PTH levels, etelcalcetide indirectly leads to a decrease in serum calcium levels . This can help manage conditions like secondary hyperparathyroidism, which is often observed in patients with chronic kidney disease (CKD) and is characterized by elevated PTH levels .
Pharmacokinetics
Etelcalcetide exhibits first-order elimination with a half-life of 19 hours . It is primarily cleared by hemodialysis, with approximately 60% of the administered dose eliminated in dialysate . Minor excretion is observed in urine and feces . The pharmacokinetics of etelcalcetide are influenced by the patient’s renal function, with hemodialysis being the principal elimination pathway in patients with chronic renal disease .
Result of Action
The primary result of etelcalcetide’s action is a reduction in PTH levels, which leads to a decrease in serum calcium levels . This can help manage the symptoms of secondary hyperparathyroidism, such as bone disease, soft tissue calcification, vascular calcification, and other cardiovascular complications .
Action Environment
The action of etelcalcetide is influenced by the patient’s renal function and the presence of CKD . As etelcalcetide is primarily cleared by hemodialysis, its action is particularly effective in patients with CKD who are undergoing hemodialysis . Furthermore, the efficacy of etelcalcetide may be affected by the patient’s calcium levels, as it enhances the activation of the CaSR by extracellular calcium .
Safety and Hazards
Etelcalcetide has been associated with adverse drug reactions (ADRs) in 14.1% of patients, with metabolism and nutrition disorders being the most frequent classes of ADRs . Hypocalcemia-related ADRs occurred in 8.7% of patients . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Zukünftige Richtungen
Etelcalcetide has been shown to enhance osteoblast activity through a non-PTH-dependent pathway, besides reducing bone turnover, mineralization defect, and marrow fibrosis with favorable effects on bone structure and strength . This suggests potential future directions for the use of Etelcalcetide in improving bone health .
Eigenschaften
IUPAC Name |
(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAZGVDEUQPRI-ZJQCGQFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H73N21O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155132 | |
| Record name | Etelcalcetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion. | |
| Record name | Etelcalcetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Etelcalcetide | |
CAS RN |
1262780-97-1 | |
| Record name | Etelcalcetide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etelcalcetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etelcalcetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETELCALCETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)









